molecular formula C9H6Cl2O2 B6274538 (2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid CAS No. 7312-27-8

(2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid

Cat. No.: B6274538
CAS No.: 7312-27-8
M. Wt: 217
InChI Key:
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Description

(2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or aldehydes

    Reduction: Formation of alcohols or alkanes

    Substitution: Halogenation, nitration, or sulfonation

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst

    Substitution: Halogens (chlorine, bromine) or nitrating agents (nitric acid)

Major Products

    Oxidation: Formation of 3,4-dichlorobenzoic acid

    Reduction: Formation of 3,4-dichlorophenylpropanol

    Substitution: Formation of 3,4-dichlorophenyl derivatives

Scientific Research Applications

(2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds

    Biology: Studied for its potential biological activity and interactions with enzymes

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-chlorophenyl)prop-2-enoic acid
  • (2E)-3-(3,4-dimethylphenyl)prop-2-enoic acid
  • (2E)-3-(3,4-difluorophenyl)prop-2-enoic acid

Uniqueness

(2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with different substituents on the phenyl ring.

Properties

CAS No.

7312-27-8

Molecular Formula

C9H6Cl2O2

Molecular Weight

217

Purity

95

Origin of Product

United States

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